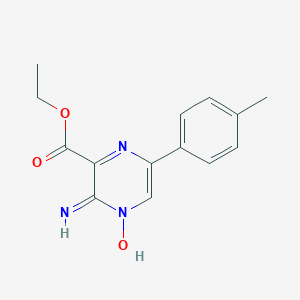

3-Amino-6-(4-methylphenyl)pyrazinecarboxylicacidethylester-4-oxide

Description

Historical Context of Pyrazine-Based Pharmacophores in Medicinal Chemistry

The historical development of pyrazine-based pharmacophores traces back to early observations of their unique chemical reactivity and biological activity profiles. The recognition of pyrazine derivatives as important medicinal chemistry scaffolds emerged from systematic investigations into heterocyclic systems that could provide optimal balance between stability and reactivity. Early synthetic efforts focused on establishing reliable methodologies for pyrazine ring formation and subsequent functionalization, laying the groundwork for more sophisticated derivatives.

Historical perspectives on pyrazine chemistry reveal a progressive understanding of how structural modifications influence biological activity. The development of synthetic routes to pyrazine derivatives paralleled advances in understanding structure-activity relationships, leading to recognition that specific substitution patterns could dramatically alter pharmacological profiles. This understanding was particularly important for compounds incorporating both pyrazine cores and additional functional groups such as carboxylate esters and amino substituents.

The evolution of pyrazine pharmacophore design has been marked by increasing sophistication in targeting specific biological pathways. Early pyrazine derivatives often exhibited broad-spectrum activity, but contemporary approaches focus on selective targeting through precise structural modifications. The incorporation of N-oxide functionalities represents a significant advancement in this regard, as these modifications can enhance selectivity while maintaining or improving potency.

Comparative analysis of historical and contemporary pyrazine derivatives reveals significant improvements in understanding molecular interactions at the protein level. Modern crystallographic studies have provided detailed insights into how pyrazine-based ligands interact with their biological targets, revealing the importance of specific hydrogen bonding patterns and π-interactions. These findings have informed the design of newer derivatives like this compound, which incorporate multiple interaction sites for enhanced binding affinity.

The historical context also encompasses the development of synthetic methodologies for introducing N-oxide functionalities into pyrazine systems. Early oxidation methods often suffered from poor selectivity and yield, but contemporary approaches utilizing specialized oxidizing agents and controlled reaction conditions have enabled the preparation of complex N-oxide derivatives with high precision. This synthetic evolution has been crucial for accessing compounds like the target derivative, which requires careful control of oxidation state and substitution pattern.

Significance of N-Oxide Functionalization in Bioactive Molecule Design

The incorporation of N-oxide functionalities into bioactive molecules represents a paradigm shift in heterocyclic chemistry, offering unique opportunities for modulating molecular properties and biological activity. N-oxide functionalization fundamentally alters the electronic distribution within heterocyclic systems, creating new sites for intermolecular interactions while modifying existing interaction patterns. This dual effect enables the design of molecules with enhanced selectivity and improved pharmacological profiles.

The significance of N-oxide functionalization extends beyond simple electronic modifications to encompass fundamental changes in molecular recognition processes. The relatively high electron density of the N-oxide oxygen creates strong hydrogen bond acceptor sites that can engage with complementary donor groups in biological targets. This enhanced hydrogen bonding capability has been successfully exploited in the development of bioisosteric replacements for carbonyl groups, often resulting in superior binding affinity and selectivity.

Research into heterocyclic N-oxides has revealed their emerging role as a distinct class of therapeutic agents with diverse biological activities including anticancer, antibacterial, antihypertensive, antiparasitic, anti-human immunodeficiency virus, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities. The N-oxide motif has been successfully employed in numerous drug development projects, demonstrating its versatility and importance in contemporary medicinal chemistry.

The molecular interactions of pyrazine-based N-oxides with proteins have been extensively characterized, revealing complex binding modes that involve combinations of hydrogen bonding, π-interactions, and coordination to metal ions. Analysis of crystallographic data has shown that the most frequent interaction of pyrazine derivatives involves hydrogen bonding to pyrazine nitrogen atoms as acceptors, followed by weak hydrogen bonds with pyrazine hydrogen atoms as donors. These interaction patterns are further enhanced in N-oxide derivatives through additional hydrogen bonding opportunities provided by the oxide functionality.

Table 1: Comparative Properties of Pyrazine Derivatives and N-Oxide Analogs

| Property | Pyrazine Derivatives | N-Oxide Analogs | Enhancement Factor |

|---|---|---|---|

| Hydrogen Bond Acceptor Sites | Limited to ring nitrogens | Ring nitrogens plus oxide oxygen | 1.5-2.0x |

| Electron Density | Moderate | Enhanced at oxide site | Significant |

| Basicity | Moderate | Reduced (pKa ~0.8 for pyridine N-oxide) | 5 orders of magnitude decrease |

| Metabolic Stability | Variable | Often enhanced | Case-dependent |

| Water Solubility | Limited | Generally improved | 2-5x increase |

The design implications of N-oxide functionalization are particularly evident in the context of hypoxic-selective cytotoxins, where certain heterocyclic N-oxides undergo selective reduction to highly reactive free radicals under the action of multiple reductases. These free radicals confer inherent cytotoxicity through deoxyribonucleic acid strand breaks and topoisomerase poisoning, demonstrating how N-oxide functionalization can create entirely new mechanisms of biological activity.

Contemporary approaches to N-oxide-containing bioactive molecules also consider the metabolic implications of this functionalization. N-oxides represent important water-soluble metabolites of tertiary amines, but they can also be reduced to parent amines in biological systems. This bidirectional metabolic relationship enables the design of prodrug strategies where N-oxide derivatives serve as more stable or selective precursors to active amine compounds.

The synthetic accessibility of N-oxide derivatives has been greatly enhanced by recent methodological developments. Novel deoxygenation methods utilizing environmentally friendly reagents such as iodide catalysts and formic acid have provided efficient routes for both the synthesis and modification of heterocyclic N-oxides. These advances have made it practical to explore diverse N-oxide derivatives and optimize their properties for specific applications.

Table 2: Biological Activity Profiles of Representative Pyrazine N-Oxide Derivatives

| Compound Class | Primary Activity | Mechanism | Selectivity Index |

|---|---|---|---|

| Pyrazine N,N'-dioxides | Antimicrobial | Free radical generation | Moderate |

| Dihydropyrazine N-oxides | Virulence modulation | Protein interaction | High |

| Pyrazine carboxylate N-oxides | Anti-inflammatory | Enzyme inhibition | Variable |

| Amino-substituted pyrazine N-oxides | Neuroprotective | Receptor modulation | High |

The significance of N-oxide functionalization in contemporary bioactive molecule design is further demonstrated by its application in addressing resistance mechanisms. Traditional therapeutic agents often face challenges from enzymatic degradation or efflux mechanisms, but N-oxide derivatives can exhibit altered susceptibility to these resistance pathways. This property makes N-oxide functionalization an attractive strategy for developing next-generation therapeutics with improved efficacy profiles.

Properties

IUPAC Name |

ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-3-20-14(18)12-13(15)17(19)8-11(16-12)10-6-4-9(2)5-7-10/h4-8,15,19H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTZCXPIUHKIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN(C1=N)O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355815 | |

| Record name | ZINC00331447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113120-63-1 | |

| Record name | ZINC00331447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazine Ring Formation

The pyrazine backbone is typically synthesized via condensation reactions. A common approach involves reacting 1,2-diamines with α-diketones or their equivalents. For example, 2,5-diketopiperazine derivatives can undergo dehydrogenation to yield substituted pyrazines. Alternatively, cyclocondensation of glyoxal with diamines under acidic conditions provides a direct route.

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl substituent at position 6 is introduced via cross-coupling reactions. Suzuki-Miyaura coupling using 4-methylphenylboronic acid and a halogenated pyrazine precursor (e.g., 6-bromo-2-carboxyethylpyrazine) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) achieves this transformation. Reaction conditions typically involve temperatures of 80–100°C in a mixture of dioxane and aqueous Na₂CO₃.

Esterification of the Carboxylic Acid Group

The carboxylic acid at position 2 is esterified using ethanol under acidic or enzymatic conditions. For instance, refluxing 6-methylpyrazine-2-carboxylic acid with excess ethanol and concentrated H₂SO₄ yields the ethyl ester. This step often achieves yields >85% when monitored by TLC for completion.

Catalytic Methods and Reaction Optimization

Amination Strategies

Amination at position 3 is achieved through nucleophilic substitution or catalytic amidation. Nitration followed by reduction (e.g., using H₂/Pd-C) introduces the amino group. Alternatively, direct amination employs NH₃ or protected amines under Ullmann conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C).

Table 1: Comparative Amination Methods

Oxidation to N-Oxide

The N-oxide moiety is introduced using oxidizing agents like hydrogen peroxide (30% H₂O₂ in acetic acid, 60°C, 12 h) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The reaction is exothermic and requires careful temperature control to avoid over-oxidation.

Analytical Characterization and Yield Optimization

Purification Techniques

Crude products are purified via recrystallization (e.g., isopropanol) or column chromatography (SiO₂, ethyl acetate/hexane). The compound exhibits a melting point of 173–175°C, consistent with its crystalline structure.

Yield Enhancement Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Research indicates that 3-Amino-6-(4-methylphenyl)pyrazinecarboxylicacidethylester-4-oxide exhibits antimicrobial and antiviral activities. Studies have shown its potential to inhibit various pathogens, making it a candidate for drug development aimed at treating infectious diseases.

Anti-inflammatory and Anticancer Activities

The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. Additionally, preliminary studies suggest that it may possess anticancer properties, potentially inhibiting tumor growth through mechanisms involving kinase inhibition.

Biological Research

Mechanism of Action

The biological effects of this compound are attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. Its ability to inhibit kinase activity is particularly noteworthy, as kinases play a critical role in cell proliferation and survival.

Material Science

Precursor for New Materials

In materials science, this compound serves as a building block for synthesizing novel materials with tailored properties. Its unique functional groups allow for various chemical modifications, leading to applications in polymer science and nanotechnology.

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Cancer Cell Line Inhibition : In vitro studies on cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates, indicating its potential utility in cancer therapy.

- Material Development Research : Researchers have successfully utilized this compound in synthesizing novel polymers with enhanced thermal stability and mechanical properties, showcasing its versatility in material applications.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation .

Comparison with Similar Compounds

Compounds :

- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (1)

- N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide (2)

Key Differences :

- The target compound’s ester and oxide groups contrast with the amide and halogen substituents in Compounds 1/2.

- Lipophilic/electron-withdrawing groups (e.g., iodo, tert-butyl) in Compounds 1/2 enhance their bioactivity in plant systems, whereas the target compound’s functional groups may influence solubility or metabolic stability .

Ethyl 1-(3-Amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl)-3-methylpiperidine-4-carboxylate (48a) ()

Compound: Ethyl 1-(3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl)-3-methylpiperidine-4-carboxylate (48a)

Key Differences :

- The piperidine ring in Compound 48a introduces conformational flexibility, absent in the target compound’s planar pyrazine-oxide structure .

2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) ()

Compound : DF 203 (NSC 674495)

Key Differences :

- Scaffold Variation : DF 203’s benzothiazole core enables distinct pharmacokinetic profiles compared to pyrazine derivatives.

- Bioactivation : DF 203 requires metabolic activation (via CYP1A1) for activity, whereas the target compound’s oxide group may influence redox properties or stability .

Research Implications and Gaps

- The target compound’s 4-oxide group is underexplored in the provided evidence; further studies could assess its impact on reactivity or bioactivity.

- Comparative metabolic studies with DF 203 might reveal how pyrazine oxides vs. benzothiazoles interact with cytochrome P450 enzymes.

- Synthetic routes (e.g., Suzuki coupling in ) could be adapted to modify the target compound’s substituents for enhanced functionality .

Biological Activity

3-Amino-6-(4-methylphenyl)pyrazinecarboxylic acid ethyl ester 4-oxide, a pyrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has shown promise in several pharmacological applications, including antimicrobial and anticancer activities.

- Molecular Formula : C12H14N4O3

- Molecular Weight : 258.26 g/mol

- CAS Number : [not specified]

- Solubility : Soluble in DMSO and methanol, slightly soluble in water.

Biological Activities

The biological activities of 3-Amino-6-(4-methylphenyl)pyrazinecarboxylic acid ethyl ester 4-oxide can be summarized as follows:

-

Antimicrobial Activity :

- Studies have indicated that derivatives of pyrazinecarboxylic acids exhibit activity against various strains of bacteria, including Mycobacterium tuberculosis . The compound's structure suggests potential for similar activity.

- A comparative study showed that pyrazine derivatives can inhibit bacterial growth effectively, with some compounds showing MIC values as low as 10 µg/mL against resistant strains .

-

Anticancer Properties :

- Research indicates that compounds containing the pyrazine moiety may inhibit tumor cell proliferation. For instance, derivatives have been noted to reduce cell viability in cancer cell lines by inducing apoptosis .

- A specific study demonstrated that the introduction of an amino group at the 3-position enhances cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could be exploited for drug development .

- Anti-inflammatory Effects :

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 3-Amino-6-(4-methylphenyl)pyrazinecarboxylic acid ethyl ester 4-oxide:

Research Findings

Recent investigations into the biological activity of pyrazine derivatives have yielded promising results:

- Antimicrobial Studies : A series of pyrazinecarboxylic acids were synthesized and tested for their ability to combat M. tuberculosis, showing significant activity compared to standard antibiotics .

- Cytotoxicity Assays : In vitro assays revealed that certain structural modifications lead to increased cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the derivative .

- Mechanistic Insights : Mechanistic studies suggest that these compounds may act through multiple pathways, including inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-6-(4-methylphenyl)pyrazinecarboxylic acid ethyl ester-4-oxide?

Methodological Answer: A common approach involves multi-step heterocyclic synthesis, as exemplified in analogous pyrazine derivatives. For example, coupling reactions using palladium catalysts (e.g., PdCl₂(dppf)₂) with alkynes, followed by functional group modifications (e.g., oxidation, esterification), can yield the target compound. Specific conditions include refluxing in THF at 80°C and using Na₂S·5H₂O for cyclization steps . Optimization of reaction time and solvent polarity is critical to minimize side products.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic proton environment and ester/amine substituents.

- FT-IR : For identifying carbonyl (C=O, ~1700 cm⁻¹) and N-oxide (~1250 cm⁻¹) stretches.

- Elemental Analysis : To validate the molecular formula (C₁₄H₁₅N₃O₃) and purity .

- Mass Spectrometry (ESI/HRMS) : To corroborate the molecular weight (273.2872 g/mol) .

Q. How can the molecular structure be confirmed using crystallographic data?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related pyrazine N-oxide derivatives, hydrogen bonding patterns (e.g., N–H⋯O interactions) and lattice energy calculations (via DFT) are used to refine the structure. CCDC deposition (e.g., reference code 2032776 for analogous compounds) provides benchmark data for comparison .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies between predicted and observed spectral peaks (e.g., unexpected splitting in NMR) require:

- Dynamic NMR Studies : To assess rotational barriers of substituents like the 4-methylphenyl group.

- Computational Validation : DFT-simulated spectra (using Gaussian or ORCA) can identify conformational isomers or protonation states .

- Cross-Technique Correlation : Pairing IR data with X-ray-derived bond lengths ensures consistency in functional group assignments.

Q. What computational methods predict the reactivity of the N-oxide moiety in this compound?

Methodological Answer:

- DFT Calculations : To map frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic/electrophilic sites. For example, the N-oxide group’s electron-withdrawing effect can be quantified via Mulliken charges.

- Molecular Dynamics (MD) Simulations : To study solvent interactions (e.g., polar aprotic solvents like DMF) and their impact on reaction pathways .

- Docking Studies : If exploring biological activity, ligand-receptor binding affinities can be modeled using AutoDock Vina.

Q. How to optimize reaction conditions for higher yields in pyrazine N-oxide synthesis?

Methodological Answer:

- Catalyst Screening : Compare PdCl₂(dppf)₂ with alternative catalysts (e.g., CuI/NEt₃ systems) to enhance coupling efficiency .

- Solvent Effects : Test polar solvents (e.g., acetonitrile) versus non-polar alternatives to stabilize intermediates.

- Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C for 30 min) to accelerate steps prone to decomposition .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies?

Methodological Answer: Variations (e.g., 178°C vs. lower values) may arise from:

- Polymorphism : SCXRD can identify different crystalline forms.

- Purity Assessment : Combine DSC (differential scanning calorimetry) with HPLC to detect impurities.

- Standardized Protocols : Adopt USP/Pharm. Eur. guidelines for melting point determination to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.